molecular formula C27H29N5O6S B193191 Bosentan CAS No. 147536-97-8

Bosentan

Cat. No. B193191
CAS RN: 147536-97-8
M. Wt: 551.6 g/mol
InChI Key: GJPICJJJRGTNOD-UHFFFAOYSA-N
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Description

Bosentan is an antihypertensive drug specifically used in the treatment of pulmonary arterial hypertension (PAH) in adults or in children 3 years of age or older . It is a dual endothelin receptor antagonist marketed under the trade name Tracleer by Actelion Pharmaceuticals . Bosentan helps to prevent progression of the disease and improve exercise tolerance .

Scientific Research Applications

1. Treatment of Pulmonary Arterial Hypertension (PAH) Bosentan is primarily used in the treatment of PAH. It decreases systemic and pulmonary vascular resistance, thereby increasing cardiac output without increasing heart rate. Clinical trials like BREATHE-3 and EARLY have shown that Bosentan improves cardiopulmonary hemodynamic parameters in both pediatric and adult patients with PAH .

Solubility Measurement

Research has been conducted on the solubility measurement of Bosentan in various solvents using the van’t Hoff equation to determine its molar solubility, which is crucial for drug formulation and efficacy .

Pharmaceutical Analysis

Bosentan’s estimation in bulk, pharmaceutical formulations, and simulated body fluids has been validated through new UV spectrophotometric methods, ensuring accurate and specific analysis for quality control purposes .

Cocrystal Formation

There has been a combined computational and experimental investigation to discover new cocrystals of Bosentan with other compounds like succinic acid, resorcinol, and 4-hydroxybenzoic acid. This can enhance its pharmaceutical properties .

Tandem Mass Spectrometry

A robust liquid chromatography-tandem mass spectrometry method (LC–MS/MS) has been developed to measure the levels of Bosentan and its active metabolites in patients with PAH. This aids in monitoring drug levels for optimal therapeutic outcomes .

Formulation Optimization

Formulating spherical agglomerates may increase Bosentan’s solubility, allowing for a reduced dose. Crystal-co-agglomeration is a method used for producing polymeric Bosentan monohydrate spherical agglomerates to enhance its delivery .

Mechanism of Action

Target of Action

Bosentan is a dual endothelin receptor antagonist . It primarily targets the endothelin receptors type A (ETA) and type B (ETB) . These receptors are involved in the constriction of the pulmonary blood vessels .

Mode of Action

Bosentan works by blocking the action of endothelin molecules . Endothelin is a natural substance that causes blood vessels to narrow and prevents normal blood flow in people who have pulmonary arterial hypertension (PAH) . By blocking the binding of endothelin to its receptors, bosentan negates endothelin’s deleterious effects .

Biochemical Pathways

Bosentan affects the biochemical pathways involving endothelin . By blocking the action of endothelin, bosentan prevents the narrowing of blood vessels, which would otherwise lead to high blood pressure . It has been suggested that bosentan exerts cardioprotective effects by inhibiting the CHOP and GRP78 expressions .

Pharmacokinetics

Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound . The bioavailability of bosentan is about 50% .

Result of Action

The molecular and cellular effects of bosentan’s action include improvements in electrocardiographic, hemodynamic, and left ventricular function tests . It also effectively reduces cardiac ANP, BNP, cTn-I levels, and significantly increases cardiac ATPase enzymes (Na + K + ATPase and Ca 2+ ATPase) and HO-1 levels . Bosentan therapy inhibits IRI-induced up-regulated CHOP and GRP78-protein expressions .

Action Environment

The action, efficacy, and stability of bosentan can be influenced by various environmental factors. For instance, the use of other medications can affect the action of bosentan. It is contraindicated in people taking glyburide due to an increased risk of increased liver enzymes and liver damage when these two agents are taken together . Use of bosentan with cyclosporine is also contraindicated because cyclosporine A has been shown to markedly increase serum concentration of bosentan .

properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046627
Record name Bosentan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
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Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB.
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
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Product Name

Bosentan

CAS RN

147536-97-8
Record name Bosentan
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Record name Bosentan [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
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Record name Bosentan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid
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Record name BOSENTAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (1.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (150 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further 1.5 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, toluene was removed by distillation and water (150 ml) was added. The pH of the reaction mass was adjusted to a value ranging from 1 to 2 with a mixture of 1:1 HCl:water and extracted in dichloromethane. The organic layer was collected and washed with water (150 ml) and the solvent was distilled off to obtain a residue. To the residue a mixture of ethanol and water (1:1) was added and stirred. The resulting suspension was heated to reflux to obtain a clear solution. The clear solution was further cooled to 25° C. to isolate bosentan.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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solvent
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Synthesis routes and methods III

Procedure details

5 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (0.75 gms) were charged to a reaction vessel. Ethylene glycol (15 ml) and toluene (75 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further, 0.75 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, the solid was filtered and isolated as barium salt of bosentan. It was further purified by crystallizing with a mixture of methanol and isopropyl acetate.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Methanol (200 mL) and dichloromethane (200 ml) were added to the bosentan potassium as obtained in Step 2. The mixture was heated to 50° C. to 55° C. The mixture was stirred for 20 minutes at the same temperature and dichloromethane (˜150 mL) was recovered at atmospheric pressure at 40° C. to 55° C. Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C. The reaction mixture was cooled to 20° C. to 25° C., stirred for 3 hours, filtered and washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL). The solid obtained was dried under vacuum at 55° C. to 60° C. until the loss on drying was not more than 2.0% w/w to obtain the title compound.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
bosentan potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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